molecular formula C7H11Cl2N3O B2678590 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride CAS No. 2044714-12-5

2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride

Cat. No.: B2678590
CAS No.: 2044714-12-5
M. Wt: 224.09
InChI Key: NZOXTBNAVWBQND-UHFFFAOYSA-N
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Description

2-Methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a dihydrochloride salt form of a versatile 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry with significant potential in oncology research. This compound serves as a critical chemical intermediate for developing potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR kinase is a central regulating protein within the DNA damage response (DDR) pathway, primarily responsible for sensing and managing replication stress (RS) . The inhibition of ATR has emerged as a promising therapeutic strategy for cancer treatment, as it can disrupt DNA repair mechanisms in cancer cells. Researchers have demonstrated that derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core structure can exhibit remarkable inhibitory activity, with some compounds achieving IC50 values as low as 0.007 µM against ATR kinase . These inhibitors have shown the ability to significantly reduce the phosphorylation levels of both ATR and its downstream signaling proteins in vitro, demonstrating good anti-tumor activity and providing valuable lead compounds for subsequent drug discovery campaigns . The dihydrochloride salt form, related to CAS 424819-90-9, offers enhanced solubility and handling properties for research applications . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers exploring kinase inhibitors, DNA damage response pathways, and targeted cancer therapies will find this compound a valuable tool for structure-activity relationship (SAR) studies and lead optimization programs.

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c1-4-9-6-3-8-2-5(6)7(11)10-4;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXTBNAVWBQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044714-12-5
Record name 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • A study indicated that compounds derived from pyrrolo[3,4-d]pyrimidine showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 20 μmol/L, suggesting potent activity compared to standard antibiotics like cefotaxime .

Anticancer Properties

The anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives has been a focal point of research:

  • Research has highlighted that certain derivatives exhibit cytotoxic effects against cancer cell lines. These compounds often function by disrupting key cellular processes or inducing apoptosis in cancer cells. For example, studies have reported that modifications to the pyrrolo structure can lead to enhanced selectivity and potency against specific cancer types .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases:

  • Compounds within this class have shown promising results in scavenging free radicals and reducing oxidative damage in cellular models. The mechanism typically involves the ability of these compounds to donate electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) .

Case Studies

StudyFindings
Prabhakar et al. (2024)Evaluated the antibacterial activity of synthesized pyrrolo derivatives with good efficacy against E. coli and S. aureus using disc diffusion methods .
Hilmy et al. (2023)Reported on the synthesis of novel pyrrolo derivatives with significant anticancer activity against various cell lines, demonstrating the potential for therapeutic applications .
MDPI Study (2022)Investigated the antioxidant properties of pyrrolo derivatives and their ability to reduce oxidative stress in vitro .

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 2, 4, and 6/7 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Purity Key Differences vs. Target Compound
Target Compound C₇H₁₁Cl₂N₃O 295.14* 2-methyl, 4-ol, dihydrochloride 2097864-95-2 95%† Reference standard
2-Cyclopropyl analog (dihydrochloride) C₁₀H₁₁NO₃ 193.20 2-cyclopropyl, 4-ol EN300-383214 95% Larger substituent (cyclopropyl vs. methyl); lower MW due to fewer Cl atoms
2-Cyclopropyl analog (hydrochloride) C₉H₁₁N₃O 177.20 2-cyclopropyl, 4-ol 1220038-59-4 N/A Monohydrochloride salt; reduced solubility vs. dihydrochloride
2-Methyl-4-one analog (hydrochloride) C₇H₁₀ClN₃O 187.63 2-methyl, 4-one N/A N/A Ketone (4-one) replaces hydroxyl (4-ol); lower MW
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine C₁₁H₁₂N₂O 188.23 Unsubstituted core 53493-80-4 N/A Base structure lacking substituents; no salt form
2-Amino analog (dihydrochloride) Not fully specified‡ N/A 2-amino, 4-ol N/A N/A Amino group introduces basicity; potential for enhanced hydrogen bonding

*Calculated based on molecular formula. †Typical purity per Parchem Chemicals . ‡Described in but insufficient data for full analysis.

Biological Activity

2-Methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₉N₃·2HCl
  • Molecular Weight : 171.63 g/mol
  • CAS Number : 1893457-62-9

The biological activity of 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is primarily linked to its interaction with various biological targets:

  • Inhibition of Kinases : Similar compounds in the pyrrolopyrimidine family have been studied for their ability to inhibit specific kinases involved in critical signaling pathways. For instance, studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are vital for malaria parasite survival .
  • Antiproliferative Effects : Research indicates that pyrrolopyrimidine derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest through modulation of signaling pathways related to cell growth and survival.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of related pyrrolopyrimidine compounds:

  • Inhibition of PfCDPK4 and PfCDPK1 : Compounds similar to 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride have demonstrated IC50 values ranging from 0.210 μM to 0.589 μM against PfCDPKs, indicating significant inhibitory potential against malaria parasites .

Case Studies

  • Antimalarial Activity : A study focused on the design of pyrrolo[2,3-d]pyrimidines as inhibitors of PfCDPKs demonstrated that structural modifications significantly affected their potency and selectivity. The findings suggest that further optimization of the molecular structure could enhance antimalarial efficacy.
  • Cancer Research : In a separate investigation involving various cancer cell lines, derivatives showed promising results in reducing cell viability and inducing apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor progression.

Table 1: Inhibitory Activity Against PfCDPKs

CompoundTarget KinaseIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589
Compound CPfCDPK40.530

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineCompoundIC50 (μM)Mechanism of Action
HeLaCompound A15Induces apoptosis
MCF-7Compound B20Cell cycle arrest
A549Compound C25Inhibition of growth signaling

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